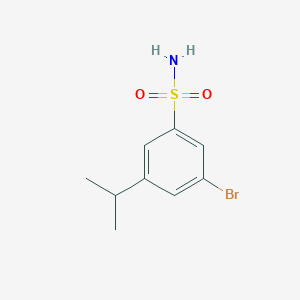

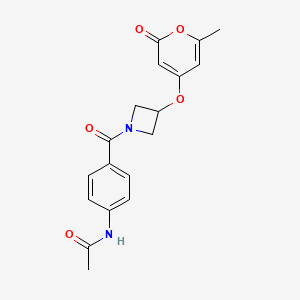

3-Bromo-5-propan-2-ylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

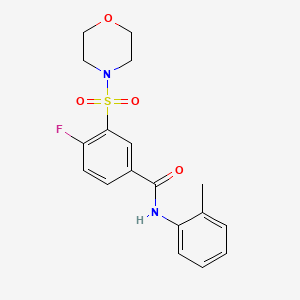

The molecular structure of 3-Bromo-5-propan-2-ylbenzenesulfonamide is analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

Sulfonamides, including 3-Bromo-5-propan-2-ylbenzenesulfonamide, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-propan-2-ylbenzenesulfonamide are analyzed using various methods, including vibrational frequencies . The electrostatic potential and the frontier molecular orbital of the molecule are also calculated and analyzed .Applications De Recherche Scientifique

Environmental Implications and Toxicology

Brominated Compounds in the Environment

Brominated compounds, due to their widespread use and increasing inventory, have raised considerable environmental concerns. Their occurrence in indoor air, dust, consumer goods, and food has been documented, with a particular emphasis on their environmental fate and toxicity. Novel brominated flame retardants (NBFRs) are of particular interest due to their application in various consumer products and potential environmental and human health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicological Effects of Brominated Compounds

The toxicology of 2,4,6-Tribromophenol, a widely produced brominated phenol, has been summarized, highlighting its presence as an intermediate in the synthesis of brominated flame retardants and as a natural product of some aquatic organisms. Despite its ubiquity in the environment, knowledge about its toxicokinetics and toxicodynamics remains limited (Koch & Sures, 2018).

Chemical Synthesis and Applications

Synthesis and Applications of Brominated Compounds

The synthesis of silver nanoparticles using brominated compounds demonstrates the utility of these substances in green chemistry applications. Silver nanoparticles synthesized via green methods, including those involving brominated agents, show promising antimicrobial activities, highlighting their potential in medical and environmental applications (Sharma, Yngard, & Lin, 2009).

Brominated Flame Retardants

The formation of dioxins and furans in fires and combustion involving brominated flame retardants (BFRs) underscores the environmental and health risks associated with these compounds. The review details the pathways through which polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) form, emphasizing the need for cautious use and disposal of BFRs (Zhang, Buekens, & Li, 2016).

Mécanisme D'action

Target of Action

3-Bromo-5-propan-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. They function as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS .

Mode of Action

This enzyme plays a vital role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth.

Biochemical Pathways

. This disruption can affect various biochemical pathways, particularly those involved in DNA synthesis and cell division.

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFMRDWYWQLGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)